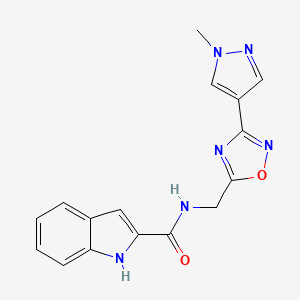
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C16H14N6O2 and its molecular weight is 322.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are often associated with various forms of leukemia .
Mode of Action
Similar compounds have been found to potently inhibit flt3-itd/d835y and flt3-itd/f691l secondary mutants . This suggests that the compound may interact with its targets by binding to these sites and inhibiting their function .
Biochemical Pathways
Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are involved in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .
Result of Action
Similar compounds have been found to mediate proapoptotic effects on cells by inhibiting flt3 and bcr-abl pathways . This suggests that the compound may induce cell death in cancer cells by inhibiting these pathways .
生物活性
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining an indole moiety with a 1,2,4-oxadiazole and a pyrazole ring. The structural formula can be represented as follows:
This unique combination suggests multiple potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines. The IC50 values for these compounds often range between 2.76 µM to 9.27 µM against specific human tumor cell lines such as ovarian and renal cancers .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 1 | OVXF 899 (Ovarian) | 2.76 | High |
| Compound 2 | PXF 1752 (Renal) | 9.27 | Moderate |
| Compound 3 | PRXF 22Rv1 (Prostate) | 1.143 | High |
The proposed mechanism of action for this compound involves the inhibition of key enzymes associated with cancer progression. It has been shown to target:
- Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression and apoptosis in cancer cells.
- Carbonic Anhydrases : Modulation of pH levels in the tumor microenvironment.
These interactions suggest that the compound may function as a dual-action agent by both inducing apoptosis and altering metabolic pathways in cancer cells .
Anti-inflammatory and Other Biological Activities
In addition to its anticancer properties, compounds with similar structural frameworks have exhibited anti-inflammatory effects. For example, certain derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations . This suggests that this compound may also play a role in modulating inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antitumor Activity : A study evaluated the effects of a structurally similar compound on a panel of human cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cells .
- Mechanistic Insights : Another research article provided insights into the mechanism of action involving HDAC inhibition and its subsequent effects on gene expression profiles in cancer cells .
- Anti-inflammatory Properties : A comprehensive review highlighted the anti-inflammatory potential of pyrazole derivatives, emphasizing their role in inhibiting pro-inflammatory cytokines .
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-22-9-11(7-18-22)15-20-14(24-21-15)8-17-16(23)13-6-10-4-2-3-5-12(10)19-13/h2-7,9,19H,8H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILAIXVGJYSEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














